molecular formula C24H26N2O5 B605348 Alstonidine acetate CAS No. 31148-66-0

Alstonidine acetate

Cat. No.: B605348
CAS No.: 31148-66-0
M. Wt: 422.48
InChI Key: PBFFUBUODGPIFL-JVPBZIDWSA-N
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Description

Alstonidine acetate is a derivative of alstonidine, an indole alkaloid predominantly isolated from Alstonia species within the Apocynaceae family. Alstonidine itself is characterized by a tetracyclic or pentacyclic indole framework, commonly associated with bioactive properties such as anti-diabetic, anti-inflammatory, and neuroactive effects . For instance, molecular docking studies reveal that alstonidine exhibits strong binding affinity (−88.62 kcal/mol MMGBSA score) to the Takeda G protein-coupled receptor 5 (TGR5), a target implicated in insulin signaling and diabetes management . The acetate form likely enhances solubility or stability, a common modification for bioactive alkaloids to improve pharmacokinetics.

Properties

CAS No.

31148-66-0

Molecular Formula

C24H26N2O5

Molecular Weight

422.48

IUPAC Name

methyl (2S,3S,4S)-3-(acetoxymethyl)-2-methyl-4-((9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl)-3,4-dihydro-2H-pyran-5-carboxylate

InChI

1S/C24H26N2O5/c1-14-19(12-31-15(2)27)18(20(13-30-14)24(28)29-4)11-21-23-17(9-10-25-21)16-7-5-6-8-22(16)26(23)3/h5-10,13-14,18-19H,11-12H2,1-4H3/t14-,18-,19-/m0/s1

InChI Key

PBFFUBUODGPIFL-JVPBZIDWSA-N

SMILES

C[C@H]1[C@@H]([C@@H](C(=CO1)C(=O)OC)Cc2c3c(ccn2)c4ccccc4n3C)COC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alstonidine acetate, O-Acetylalstonidine

Origin of Product

United States

Chemical Reactions Analysis

Oxidative Reactions

Manganese(III) acetate [Mn(OAc)₃] is widely used in oxidative radical cyclizations. Alstonidine acetate could participate in similar pathways:

Proposed oxidative cyclization mechanism :

  • Enolate formation : Deprotonation of α-hydrogen to Mn(III)-enolate complex .
  • Radical generation : Electron transfer forms carbon-centered radicals .
  • Cyclization : Radical addition to alkenes/alkynes yields polycyclic products .
SubstrateOxidantProduct TypeYield (%)
β-Keto ester derivativesMn(OAc)₃·2H₂OFused bicyclic lactones60–85

Catalytic Rearrangements

Palladium-catalyzed rearrangements of allyl acetates (e.g., Scheme 3 in ) suggest this compound could undergo similar transformations:

Key steps :

  • C-O bond cleavage : Pd(0) oxidative addition to acetate.
  • Hydride shift : Formation of transient intermediates.
  • Cyclization : Assembly of complex scaffolds (e.g., 2-azabicyclo[3.3.1]nonane) .

Biochemical Degradation

In vivo, acetate groups undergo enzymatic hydrolysis. For example:

  • Esterases : Cleave acetate to regenerate free hydroxyl groups.
  • pH-dependent stability : Acetates hydrolyze faster under alkaline conditions (e.g., t₁/₂ = 2 h at pH 9) .

Challenges and Research Gaps

  • No peer-reviewed studies explicitly address this compound’s reactivity.
  • Predictive models rely on alkaloid acetylation trends (e.g., vinca alkaloids).
  • Synthetic routes require validation via:
    • NMR/X-ray analysis : Confirm regioselectivity.
    • HPLC-MS : Monitor reaction progress.

Comparative Reactivity of Acetate Derivatives

CompoundReaction with NaOHStability in H₂OOxidative Sensitivity
Sodium acetateForms CH₄ + Na₂CO₃HighLow
Isopentyl acetateHydrolyzes to acidModerateModerate
Predicted this compoundFast hydrolysispH-dependentHigh (radical-prone)

Comparison with Similar Compounds

Alstonine

  • Source : Alstonia constricta (Apocynaceae) .
  • Activity : Exhibits neurotoxic effects similar to strychnine, contrasting with alstonidine’s therapeutic anti-diabetic properties .

Pleiocarpamine

  • Source : Pleiocarpa pycnantha (Apocynaceae) .
  • Structure : A pentacyclic indole alkaloid with additional rings compared to alstonidine.

Chlorogenic Acid

  • Source : Alstonia boonei (Apocynaceae) .
  • Structure: A phenolic acid, structurally distinct from indole alkaloids like alstonidine.
  • Activity : Binds to TGR5 with moderate affinity (−71.28 kcal/mol MMGBSA score), weaker than alstonidine .

Quercetin

  • Source : Widely distributed in plants, including Alstonia boonei .
  • Structure: A flavonoid with a tricyclic aromatic system.
  • Activity : Demonstrates lower TGR5 binding energy (−55.21 kcal/mol MMGBSA score) compared to alstonidine .

Pharmacological and Pharmacokinetic Profiles

Table 1: Comparative Analysis of Alstonidine and Analogues

Compound Molecular Class TGR5 Binding Energy (MMGBSA, kcal/mol) Primary Bioactivity Toxicity Profile
Alstonidine Indole Alkaloid −88.62 Anti-diabetic, TGR5 agonist Low (therapeutic doses)
Alstonine Indole Alkaloid N/A Neurotoxic High (strychnine-like)
Chlorogenic Acid Phenolic Acid −71.28 Antioxidant, anti-diabetic Low
Quercetin Flavonoid −55.21 Anti-inflammatory Moderate (hepatotoxic)

Key Findings:

Structural Specificity: The indole core of alstonidine may confer unique interactions with TGR5, absent in non-alkaloid compounds like quercetin.

Toxicity Divergence : Despite structural similarities, alstonidine and alstonine exhibit opposing toxicity profiles, highlighting the critical role of substituent groups .

Pharmacokinetic and Druggability Metrics

  • Lipinski’s Rule Compliance : Alstonidine adheres to Lipinski’s Rule of Five (molecular weight <500, logP <5), ensuring oral bioavailability .
  • Solubility : The acetate modification likely improves aqueous solubility, a common strategy for alkaloid derivatives .

Q & A

Q. How can researchers address peer-review critiques regarding incomplete mechanistic data for this compound?

  • Methodological Answer : Conduct follow-up experiments using CRISPR-Cas9 knockouts or siRNA silencing to validate target engagement. Supplement with phosphoproteomics or transcriptomics datasets. Use PRISMA flow diagrams to clarify experimental workflows and limitations .

Q. Tables for Reference

Parameter Recommended Standard Citation
Purity Threshold≥95% (HPLC/UV-Vis)
Stability Testing ConditionsICH Q1A (40°C, 75% RH, 6 months)
Data ReproducibilityRaw files in Figshare/Zenodo
Statistical ReportingEffect sizes with 95% CIs, p < 0.05

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Alstonidine acetate
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Alstonidine acetate

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